
Vanadyl octaethylporphine
Overview
Description
Vanadyl octaethylporphine is a synthetic porphyrin specialty chemical. It is often used as a model for Vanadyl Petroporphyrins . The molecule’s molecular weight is 599.702 g/mol and its molecular formula is C36H44N4OV .
Molecular Structure Analysis
The geometry optimization of Vanadyl octaethylporphine was done by Density Functional Theory (DFT) using the hybrid Beck three-parameter hybrid functional combined with Lee-Yang-Parr correlation functional (B3LYP) and 6-31G(d) standard basis set . An electron density analysis in terms of natural bond orbitals was conducted to determine the nature of the bonds between the vanadium and nitrogen atoms .
Chemical Reactions Analysis
Vanadium complexes have been known to undergo various reactions. For instance, intercalation reactions of vanadyl phosphate are often reintercalation reactions of vanadyl phosphate dihydrate, where water molecules in the interlayer space are replaced by other neutral molecules . Also, vanadyl phosphates undergo ion exchange reactions .
Physical And Chemical Properties Analysis
The structural, electronic, thermodynamic, and spectroscopic properties of Vanadyl octaethylporphine have been described . The molecule’s molecular weight is 599.702 g/mol and its molecular formula is C36H44N4OV .
Scientific Research Applications
Spin Probe in Oil Analysis
Vanadyl octaethylporphine (VOOEP) is used as a spin probe to study the dynamics and polarity of the local environment in oils with high content of paraffins and resins. This application is crucial for understanding resin-paraffin aggregation processes in waxy oil .
2. EPR Spectroscopy in Crude Oil Characterization VOOEP’s electronic relaxation times measured by pulsed high-field EPR (Electron Paramagnetic Resonance) can help establish the nature of crude oils and structures of vanadyl paramagnetic complexes .
Bacterial Transformation Studies
Researchers have used VOOEP to detect the transformation of nickel and vanadyl sedimentary porphyrins in bacteria-inhabited shale rock, which is significant for postdiagenetic studies .
Catalysis in Organic Synthesis
Vanadyl porphyrins, similar to VOOEP, are utilized as catalysts in the epoxidation of alkenes, which is a valuable reaction in organic synthesis .
Nitrogen Isotopic Composition Analysis
VOOEP can be involved in methods for determining the nitrogen isotopic composition of porphyrins, which is important for geochemical and paleoenvironmental studies .
Electrochemical Behavior Studies
The electro-oxidation behavior of vanadyl porphyrins extracted from oil shales can be characterized using VOOEP, providing insights into thermodynamic and kinetic controls over oxidation mechanisms .
Safety and Hazards
Mechanism of Action
Target of Action
Vanadyl octaethylporphine primarily targets protein tyrosine phosphatases (PTPase) . PTPase plays a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
The compound interacts with its targets by inhibiting the activity of PTPase . This inhibition is achieved through the oxidation of the cysteine thiol group, which leads to the formation of vanadyl ions . These ions then bind to the target proteins, causing conformational changes .
Biochemical Pathways
The inhibition of PTPase affects various biochemical pathways. For instance, it impacts the insulin signaling pathway, which is crucial for glucose metabolism . The compound’s interaction with PTPase can also affect cell lysis buffers or immunoprecipitations of phosphotyrosyl proteins .
Pharmacokinetics
Vanadium compounds are known to be absorbed in the gastrointestinal tract and distributed throughout the body . They are metabolized in the liver and excreted in urine . The bioavailability of vanadyl octaethylporphine may be influenced by these processes.
Result of Action
The molecular and cellular effects of vanadyl octaethylporphine’s action include changes in protein conformation and inhibition of enzymatic activity . These changes can impact cellular processes such as glucose metabolism and cell signaling . Additionally, vanadyl compounds have been studied for their potential antidiabetic and anticancer effects .
Action Environment
The action, efficacy, and stability of vanadyl octaethylporphine can be influenced by various environmental factors. For instance, the presence of other ions in the biological medium can affect the formation of vanadyl ions . Additionally, the pH and temperature of the environment can impact the compound’s stability and activity .
properties
IUPAC Name |
2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide;oxovanadium(2+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N4.O.V/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;;/h17-20H,9-16H2,1-8H3;;/q-2;;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJDRZKWTNMUAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)CC)CC)C(=C3CC)CC)CC.O=[V+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44N4OV | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,7,8,12,13,17,18-Octaethylporphyrin-22,24-diide;oxovanadium(2+) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



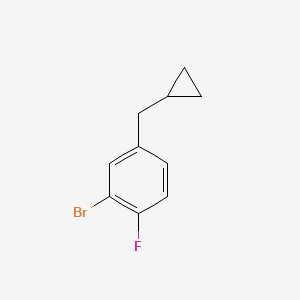


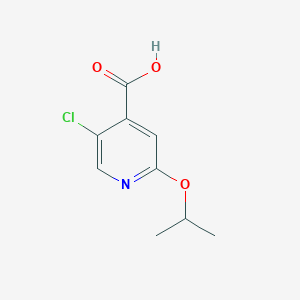
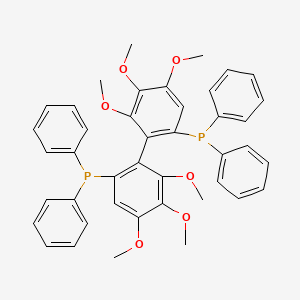
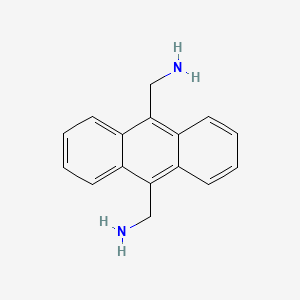
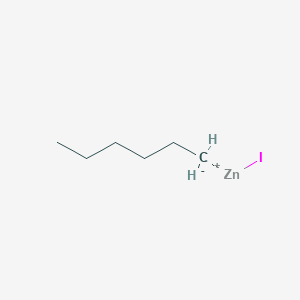
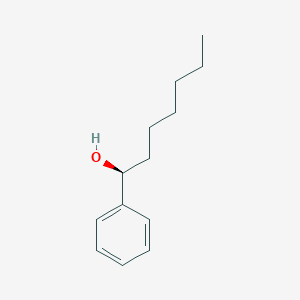
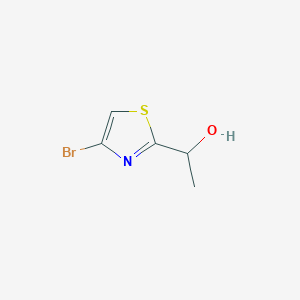
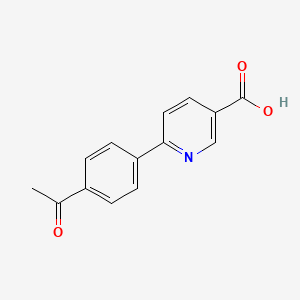
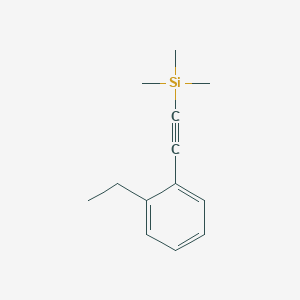
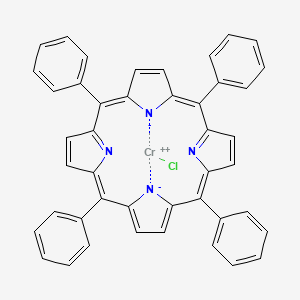
![Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B6316445.png)
![N-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-phthalimide](/img/structure/B6316450.png)